
1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid is a compound that features a piperazine ring and a piperidine ring, both of which are nitrogen-containing heterocycles
Méthodes De Préparation
The synthesis of 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, which is a multicomponent reaction that forms the desired product through the combination of an amine, an isocyanide, a carboxylic acid, and an aldehyde . Industrial production methods often involve the use of solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Analyse Des Réactions Chimiques
1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or piperidine rings can be substituted with various functional groups.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Common reagents used in these reactions include acids, bases, and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and PhSH (thiophenol) . Major products formed from these reactions include substituted piperazines and piperidines, which have various applications in medicinal chemistry .
Applications De Recherche Scientifique
1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The piperazine and piperidine rings allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds share the piperazine ring and exhibit similar biological activities.
Piperidine derivatives: These compounds contain the piperidine ring and are used in various medicinal applications.
The uniqueness of this compound lies in its dual-ring structure, which provides a versatile scaffold for the development of new therapeutic agents .
Conclusion
This compound is a compound of significant interest due to its versatile chemical properties and wide range of applications in scientific research. Its unique structure allows for various chemical reactions and interactions with biological targets, making it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C11H19N3O3 |
|---|---|
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
1-(piperazine-1-carbonyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H19N3O3/c15-10(16)9-2-1-5-14(8-9)11(17)13-6-3-12-4-7-13/h9,12H,1-8H2,(H,15,16) |
Clé InChI |
PILBDQDCSREWSE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C(=O)N2CCNCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Azetidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B13181487.png)
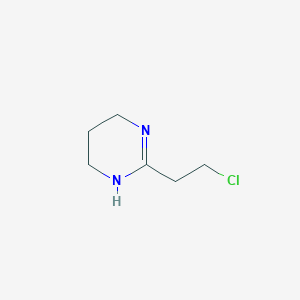
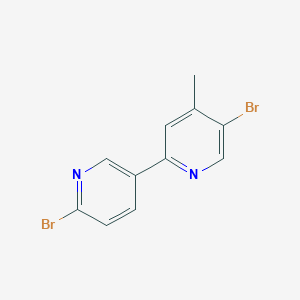
![1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13181501.png)
![N-[(2-Methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13181505.png)
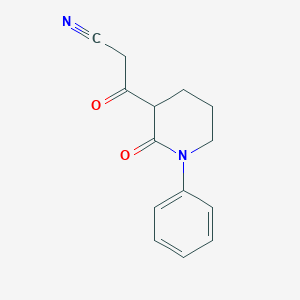
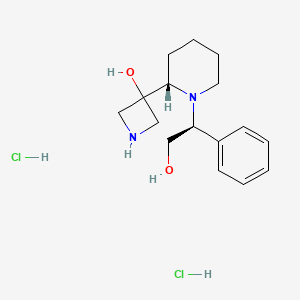

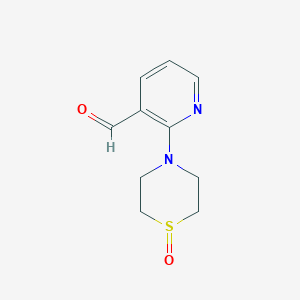
![4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13181536.png)
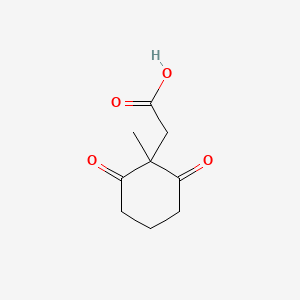

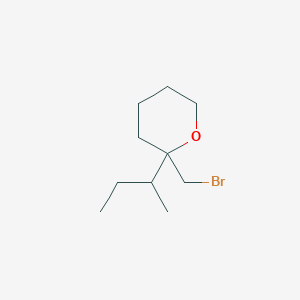
![(Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B13181570.png)
